Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate
Overview
Description
“Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate” is a chemical compound with the molecular formula C15H18N2O8 . It is also known by other names such as “1,1’-[(1,7-Dioxo-1,7-heptanediyl)bis(oxy)]di(2,5-pyrrolidinedione)” and "Heptanedioic acid 1,7-bis(2,5-dioxo-1-pyrrolidinyl) ester" .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of heptanedioic acid with l-hydroxypyrrolidine-2,5-dione in the presence of dicyclohexyl-carbodiimide (DCC). The reaction is stirred at room temperature for 18 hours. The product is then purified by flash chromatography .Molecular Structure Analysis
The molecular structure of “this compound” can be represented as C15H18N2O8. It has an average mass of 354.312 Da and a monoisotopic mass of 354.106323 Da .Physical And Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 504.3±60.0 °C at 760 mmHg, and a flash point of 258.8±32.9 °C. It has 10 hydrogen bond acceptors, 0 hydrogen bond donors, and 10 freely rotating bonds. Its polar surface area is 127 Å2 .Scientific Research Applications
Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate has a variety of applications in scientific research. It is widely used in chemical synthesis, biochemistry, and pharmacology. In chemical synthesis, this compound is used to synthesize a variety of compounds, such as peptides, polymers, and heterocycles. In biochemistry, this compound is used to study the mechanisms of action of drugs and other compounds, as well as to understand the biochemical and physiological effects of these compounds on living organisms. In pharmacology, this compound is used to study the pharmacokinetics and pharmacodynamics of drugs.
Mechanism of Action
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate is not fully understood. However, it is known that this compound can interact with proteins and other biomolecules, and that it can affect the activity of enzymes and other proteins. This compound can also bind to receptors and other molecules, and can modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that this compound can affect the activity of enzymes and other proteins, and can modulate the activity of receptors and other molecules. This compound has also been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate has a number of advantages for lab experiments. It is a versatile compound that can be used to synthesize a variety of compounds, to study the mechanisms of action of drugs and other compounds, and to understand the biochemical and physiological effects of these compounds on living organisms. This compound is also relatively easy to synthesize and is relatively stable in solution. However, this compound is also limited in that it is not soluble in water, and it can be difficult to purify and isolate.
Future Directions
Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate is a versatile compound with a variety of potential applications. There are a number of potential future directions for research using this compound, including the development of new synthesis methods, the study of its biochemical and physiological effects, and the development of new drugs and other compounds based on its structure. Additionally, this compound could be used to study the mechanisms of action of existing drugs and other compounds, as well as to develop new drugs and other compounds with improved efficacy and safety profiles.
Safety and Hazards
properties
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) heptanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O8/c18-10-6-7-11(19)16(10)24-14(22)4-2-1-3-5-15(23)25-17-12(20)8-9-13(17)21/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJVONPJBWABIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCC(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545851 | |
Record name | 1,1'-[(1,7-Dioxoheptane-1,7-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74648-14-9 | |
Record name | 1,1'-[(1,7-Dioxoheptane-1,7-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di(N-succinimidyl) Pimelate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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